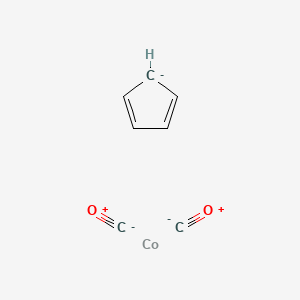

CpCo(CO)2

Description

BenchChem offers high-quality CpCo(CO)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CpCo(CO)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5CoO2- |

|---|---|

Molecular Weight |

180.05 g/mol |

IUPAC Name |

carbon monoxide;cobalt;cyclopenta-1,3-diene |

InChI |

InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;; |

InChI Key |

AEVRNKXPLOTCBW-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂) from Dicobalt Octacarbonyl

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of Cyclopentadienylcobalt Dicarbonyl, CpCo(CO)₂, a pivotal organocobalt compound widely utilized in catalysis and organic synthesis. The primary focus is on its preparation from dicobalt octacarbonyl, Co₂(CO)₈, and cyclopentadiene (B3395910), C₅H₆.

Introduction

Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] It is a dark red, air-sensitive liquid that is soluble in most common organic solvents.[1] This compound serves as a valuable precursor and catalyst in a variety of significant chemical transformations.[2]

Its applications are prominent in catalysis research and material science, where it facilitates the formation of specialized cobalt-based materials.[2] Notably, CpCo(CO)₂ is an efficient catalyst for the cyclotrimerization of alkynes to form substituted benzene (B151609) rings and is indispensable in the Pauson-Khand reaction, a powerful method for synthesizing cyclopentenones.[3][4] These reactions are fundamental in constructing complex molecular architectures often found in natural products and pharmaceuticals.[3] Given its broad utility, a thorough understanding of its synthesis is essential for researchers in organic and organometallic chemistry.

The most common and commercially practiced synthesis, first reported in 1954, involves the direct reaction of dicobalt octacarbonyl with freshly prepared cyclopentadiene.[1]

Overall Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO[1]

Physicochemical and Spectroscopic Data

Quantitative data for the starting materials and the final product are summarized below for easy reference.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Melting Point (°C) | Key IR Bands (cm⁻¹) |

| Dicobalt Octacarbonyl | Co₂(CO)₈ | 341.95 | Red-orange crystals[5] | 52 (decomposes)[5] | 51-52[5] | Not specified |

| Cyclopentadiene | C₅H₆ | 66.10 | Colorless liquid | 41-42 | -97.2 | Not specified |

| CpCo(CO)₂ | (C₅H₅)Co(CO)₂ | 180.05 | Dark red to black liquid[1] | 139-140 @ 710 mmHg[6] | -22[1] | 2030, 1960[1] |

Experimental Protocols

Due to the air-sensitive nature of the reagents and product, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7] Anhydrous solvents are required.

Preparation of Cyclopentadiene (C₅H₆)

Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer by a retro-Diels-Alder reaction immediately before use.[8]

Procedure:

-

Set up a fractional distillation apparatus with a flask containing dicyclopentadiene.

-

Heat the flask to approximately 160-170 °C using an oil bath or heating mantle.[8]

-

The monomeric cyclopentadiene will distill over at a temperature of 38-46 °C.[8]

-

Collect the freshly distilled cyclopentadiene in a receiver flask cooled in a dry ice/acetone bath to prevent re-dimerization.[8]

-

The freshly prepared cyclopentadiene should be used immediately for the subsequent reaction.[8]

Synthesis of CpCo(CO)₂

The following is a representative procedure based on the established stoichiometry and common practices in organometallic synthesis.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve dicobalt octacarbonyl (Co₂(CO)₈) in an appropriate anhydrous solvent (e.g., hexane (B92381) or THF).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of freshly distilled cyclopentadiene to the stirred solution of cobalt carbonyl. The reaction is exothermic and will be accompanied by the evolution of hydrogen and carbon monoxide gas, which should be vented safely through a bubbler.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating to reflux may be applied to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy, observing the disappearance of the Co₂(CO)₈ bands and the appearance of the product bands at 2030 and 1960 cm⁻¹.[1]

-

Once the reaction is complete, the solvent is removed under reduced pressure (in vacuo).

-

The crude product, a dark red oil, is then purified. Vacuum distillation is a common method for purification.[1] The product distills at 37-38.5 °C under a pressure of 2 mmHg.[1]

Diagrams and Workflows

Synthetic Pathway

The overall transformation from dicobalt octacarbonyl and cyclopentadiene to the final product is illustrated below.

Caption: Overall reaction scheme for CpCo(CO)₂ synthesis.

Experimental Workflow

The logical sequence of experimental steps required for the synthesis and purification of CpCo(CO)₂ is outlined in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis of CpCo(CO)₂.

Safety Considerations

-

Dicobalt Octacarbonyl (Co₂(CO)₈): This compound is an orange, pyrophoric solid and a source of carbon monoxide.[5] It should be handled with extreme care in an inert atmosphere.

-

Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂): The product is a flammable and toxic liquid.[6] It is sensitive to air and moisture, necessitating storage under an inert atmosphere in a cold environment.[2][4]

-

Gas Evolution: The reaction produces hydrogen (H₂) and carbon monoxide (CO), both of which are flammable and toxic gases. The reaction must be conducted in a well-ventilated fume hood with appropriate venting.

Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.

References

- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]

- 2. Dicarbonylcyclopentadienyl cobalt(I) | CpCo(CO)2 - Ereztech [ereztech.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Dicobalt octacarbonyl - Wikipedia [en.wikipedia.org]

- 6. Dicarbonylcyclopentadienyl cobalt(I) technical grade 12078-25-0 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Physical Properties of Cyclopentadienylcobalt Dicarbonyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, with the chemical formula (C₅H₅)Co(CO)₂, is an organocobalt compound that serves as a significant precursor and catalyst in organic synthesis and organometallic chemistry.[1][2] Abbreviated as CpCo(CO)₂, this compound is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] Its utility in catalysis, particularly in alkyne cyclotrimerization to form substituted benzenes, makes a thorough understanding of its physical properties essential for its effective application and handling.[1] This technical guide provides an in-depth overview of the core physical characteristics of CpCo(CO)₂, detailed experimental methodologies for their determination, and a summary of its key structural and spectroscopic data. Due to its air and moisture sensitivity, specialized handling techniques are required.[1][2]

Core Physical Properties

Cyclopentadienylcobalt dicarbonyl is a dark red to black liquid at room temperature.[1] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅CoO₂ | [2] |

| Molecular Weight | 180.05 g/mol | [1][2] |

| Appearance | Dark red to black liquid | [1] |

| Melting Point | -22 °C | [1] |

| Boiling Point | 139-140 °C at 710 mmHg; 37-38.5 °C at 2 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| Flash Point | 26.7 °C (80.1 °F) | [1] |

Solubility and Spectroscopic Data

| Property | Value | Reference(s) |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |

| Refractive Index | 1.599-1.602 | |

| ¹H NMR (CDCl₃) | δ ~4.8 ppm (singlet) | |

| ¹³C NMR | Data not readily available in cited literature. Expected peaks for the cyclopentadienyl ring and carbonyl ligands. | |

| Infrared (IR) Spectroscopy | Strong bands at 2030 and 1960 cm⁻¹ (C≡O stretching) | [1] |

Experimental Protocols

The air-sensitive nature of cyclopentadienylcobalt dicarbonyl necessitates the use of inert atmosphere techniques, such as a Schlenk line or a glovebox, for all manipulations and measurements.

Determination of Melting Point

The melting point of CpCo(CO)₂ is determined using a low-temperature cryostat. A small, sealed capillary tube containing the sample is prepared under an inert atmosphere. This capillary is then placed in a melting point apparatus equipped with a cooling system. The temperature is slowly lowered until the sample solidifies and then gradually raised to observe the transition from solid to liquid.

Determination of Boiling Point

The boiling point is measured under reduced pressure to avoid thermal decomposition. A small amount of the liquid is placed in a Schlenk flask equipped with a distillation head and a thermometer. The system is evacuated to the desired pressure, and the sample is heated. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.

Measurement of Density

The density of CpCo(CO)₂ can be determined using a pycnometer within a glovebox to prevent exposure to air. The pycnometer is first weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR sample is prepared in a glovebox by dissolving a small amount of CpCo(CO)₂ in a deuterated solvent (e.g., CDCl₃) and transferring the solution to an NMR tube fitted with a J. Young valve or a sealed cap. ¹H and ¹³C NMR spectra are then recorded on a standard NMR spectrometer.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a liquid cell with windows transparent to IR radiation (e.g., NaCl or KBr plates). The cell is filled with the sample under an inert atmosphere and then placed in the spectrometer. The spectrum is recorded, showing characteristic strong absorptions for the carbonyl ligands.

Logical Relationships of Physical Properties

The physical properties of cyclopentadienylcobalt dicarbonyl are interconnected and dictate its behavior and handling requirements. The following diagram illustrates these relationships.

Caption: Logical flow of CpCo(CO)₂ properties.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of cyclopentadienylcobalt dicarbonyl. The data presented in a structured format, along with the outlined experimental protocols for handling this air-sensitive compound, offers valuable information for researchers and professionals in the fields of chemistry and drug development. The understanding of these properties is crucial for the safe and effective use of this versatile organometallic compound in various synthetic applications.

References

An In-depth Technical Guide to Cyclopentadienylcobalt Dicarbonyl [CpCo(CO)₂]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyclopentadienylcobalt dicarbonyl, a significant organometallic compound in modern synthesis. It covers its fundamental properties, synthesis, spectroscopic characterization, and key applications, with a focus on its role as a catalyst.

Core Properties and Formula

Cyclopentadienylcobalt dicarbonyl, abbreviated as CpCo(CO)₂, is a half-sandwich complex featuring a cobalt atom bonded to a cyclopentadienyl (B1206354) (Cp) ring and two carbonyl (CO) ligands.[1] This dark red, air-sensitive liquid is a versatile reagent and catalyst in organic synthesis, particularly in cycloaddition reactions.[1] It is soluble in common organic solvents but insoluble in water.[1]

Quantitative Data Summary

The key physical and chemical properties of CpCo(CO)₂ are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | (C₅H₅)Co(CO)₂ or C₇H₅CoO₂ |

| Molecular Weight | 180.05 g/mol [1] |

| Appearance | Dark red to black liquid[1] |

| Density | 1.35 g/cm³[1] |

| Melting Point | -22 °C[1] |

| Boiling Point | 139-140 °C (at 710 mmHg)[1] |

| Solubility | Insoluble in water; Soluble in common organic solvents[1] |

| CAS Number | 12078-25-0 |

Synthesis and Experimental Protocols

CpCo(CO)₂ can be synthesized through two primary methods. The choice of method may depend on the available starting materials and equipment.

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of CpCo(CO)₂.

Experimental Protocol 1: From Dicobalt Octacarbonyl and Cyclopentadiene

This is the most common and commercially used method for preparing CpCo(CO)₂.[1]

Reaction: Co₂(CO)₈ + 2 C₅H₆ → 2 (C₅H₅)Co(CO)₂ + H₂ + 4 CO

Procedure:

-

In a well-ventilated fume hood, a solution of dicobalt octacarbonyl in an inert solvent (e.g., hexane (B92381) or toluene) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Freshly cracked cyclopentadiene is added dropwise to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of hydrogen and carbon monoxide gas.

-

After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any solid byproducts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product, a dark red oil, is purified by vacuum distillation to yield pure CpCo(CO)₂.

Experimental Protocol 2: From Cobaltocene

This method involves the high-pressure carbonylation of cobaltocene.

Reaction: Co(C₅H₅)₂ + 2 CO → (C₅H₅)Co(CO)₂ + other products

Procedure:

-

Cobaltocene is placed in a high-pressure autoclave.

-

The autoclave is flushed with an inert gas and then pressurized with carbon monoxide to several hundred atmospheres.

-

The vessel is heated to an elevated temperature (e.g., 100-200 °C) with stirring.

-

After the reaction period, the autoclave is cooled, and the excess pressure is carefully vented.

-

The product is extracted with an organic solvent, and the resulting solution is filtered.

-

The solvent is removed under reduced pressure, and the product is purified, typically by distillation or chromatography.

Spectroscopic Characterization

The identification and characterization of CpCo(CO)₂ are routinely performed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: CpCo(CO)₂ exhibits two strong and characteristic ν(CO) stretching bands in its IR spectrum, which are indicative of the two terminal carbonyl ligands. These bands are typically observed at:

-

~2030 cm⁻¹

-

~1960 cm⁻¹ [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, sharp resonance is expected for the five equivalent protons of the cyclopentadienyl ring. In a substituted derivative, dicarbonyl(η⁵-N-methylcarbamoylcyclopentadienyl)cobalt, the protons of the Cp ring resonate at δ 5.38 and δ 5.18.

-

¹³C NMR: Two distinct signals are expected: one for the carbons of the cyclopentadienyl ring and another for the carbonyl carbons. The chemical shift for the carbonyl carbons in similar metal carbonyl complexes typically appears in the range of 200-220 ppm.

Reactivity and Applications in Synthesis

CpCo(CO)₂ is a highly valuable catalyst, primarily for the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) rings.[1] This reaction is a powerful tool for the construction of complex aromatic systems.

Catalytic Cycle of Alkyne Cyclotrimerization

The catalytic cycle for the CpCo(CO)₂-mediated alkyne cyclotrimerization is believed to proceed through the following key steps:

-

Ligand Dissociation: The reaction is initiated by the thermal or photochemical dissociation of one or two CO ligands from the cobalt center to create vacant coordination sites.

-

Alkyne Coordination: Two alkyne molecules coordinate to the cobalt center.

-

Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a cobaltacyclopentadiene intermediate.

-

Third Alkyne Coordination & Insertion: A third alkyne molecule coordinates to the cobaltacyclopentadiene and subsequently inserts into a cobalt-carbon bond, forming a cobaltacycloheptatriene or undergoes a Diels-Alder-type reaction.

-

Reductive Elimination: The cycle is completed by the reductive elimination of the substituted benzene product, regenerating the active cobalt catalyst.

Caption: Catalytic cycle for alkyne cyclotrimerization by CpCo(CO)₂.

Other Applications

-

Pyridone Synthesis: CpCo(CO)₂ can catalyze the co-cyclotrimerization of alkynes and nitriles to synthesize substituted pyridines.[1]

-

Precursor to other Organocobalt Complexes: It serves as a starting material for the synthesis of other cobalt complexes through the substitution of its carbonyl ligands.[1]

Molecular Structure

The molecular geometry of CpCo(CO)₂ is often described as a "piano stool" structure, with the cyclopentadienyl ring acting as the "seat" and the two carbonyl ligands and the cobalt atom forming the "legs".

Caption: Schematic structure of CpCo(CO)₂.

References

Characterization of Cyclopentadienylcobalt Dicarbonyl [CpCo(CO)₂] by Infrared Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic compound widely utilized as a catalyst and precursor in organic synthesis.[1] Its characterization is crucial for ensuring purity and understanding its reactivity. Infrared (IR) spectroscopy is a powerful and readily available technique for this purpose, primarily due to the strong and distinct absorption bands of the carbonyl (CO) ligands in the IR spectrum. This guide provides an in-depth overview of the use of IR spectroscopy for the characterization of CpCo(CO)₂, including quantitative data, detailed experimental protocols, and logical workflows.

The IR spectrum of CpCo(CO)₂ is dominated by two strong bands in the region of 2100-1900 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two terminal CO ligands.[1] The precise frequencies of these bands are sensitive to the electronic environment of the cobalt center, which is influenced by factors such as the solvent. This sensitivity makes IR spectroscopy a valuable tool for probing the interactions of CpCo(CO)₂ in solution.

Data Presentation: Carbonyl Stretching Frequencies of CpCo(CO)₂

The position of the carbonyl stretching frequencies (ν(CO)) in the IR spectrum of CpCo(CO)₂ provides insight into the extent of π-backbonding from the cobalt center to the antibonding π* orbitals of the CO ligands. Solvents can influence the electron density on the metal center, leading to shifts in these frequencies. Generally, more polar solvents can stabilize a more polarized state of the molecule, leading to a decrease in the ν(CO) frequencies.

The following table summarizes the reported carbonyl stretching frequencies of CpCo(CO)₂ in various states and solvents.

| State/Solvent | ν(CO) (cm⁻¹) |

| Neat (liquid) | 2030, 1960 |

| Dichloromethane (CH₂Cl₂) | 2028, 1968 |

Note: This table will be expanded as more specific data is acquired through ongoing research.

Experimental Protocols

Due to the air- and moisture-sensitive nature of CpCo(CO)₂, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[2][3][4][5]

Protocol for Acquiring the FT-IR Spectrum of Liquid CpCo(CO)₂

1. Glassware and Equipment Preparation:

-

Ensure all glassware, including syringes and needles, is thoroughly dried in an oven at >120 °C overnight and subsequently cooled under a stream of dry, inert gas (e.g., nitrogen or argon).[6][7]

-

Use a Schlenk line equipped with a high-vacuum pump and a cold trap (liquid nitrogen) to maintain an inert atmosphere.[2][5]

-

Demountable liquid IR cells with windows transparent in the mid-IR region (e.g., KBr, NaCl, or CaF₂) are required. Ensure the cell components are clean and dry.

2. Sample Preparation (under inert atmosphere):

-

Using a gas-tight syringe, carefully transfer a small amount (a few drops) of CpCo(CO)₂ into a dry, nitrogen-flushed vial or directly onto one of the IR cell plates inside a glovebox or under a positive pressure of inert gas.

-

If preparing a solution, use a dry, degassed solvent. Transfer the desired volume of solvent into a vial containing a known amount of CpCo(CO)₂ to achieve the desired concentration.

3. Assembling the IR Cell:

-

Place a drop of the neat liquid or solution of CpCo(CO)₂ onto the center of one of the IR cell plates.

-

Carefully place the second plate on top, allowing the liquid to spread evenly and form a thin film. Avoid the formation of air bubbles.

-

Secure the plates in the demountable cell holder.

4. Acquiring the Spectrum:

-

Background Spectrum: First, run a background spectrum of the empty, assembled IR cell. If a solvent is used, run a background spectrum of the solvent-filled cell. This will be subtracted from the sample spectrum to remove any interfering absorptions from the cell windows and the solvent.

-

Sample Spectrum: Carefully place the sealed IR cell containing the CpCo(CO)₂ sample into the spectrometer's sample holder.

-

Acquire the IR spectrum in the desired range (typically 4000-400 cm⁻¹). The carbonyl stretching region (2100-1800 cm⁻¹) is of primary interest.

5. Data Processing and Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify and label the frequencies of the symmetric and asymmetric ν(CO) bands.

6. Cleaning the IR Cell:

-

Disassemble the cell in a fume hood.

-

Rinse the plates with a suitable dry solvent (e.g., acetone (B3395972) or dichloromethane) to remove all traces of the organometallic compound.

-

Gently wipe the plates with a soft, lint-free cloth and store them in a desiccator to prevent damage from moisture.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the IR spectroscopic characterization of CpCo(CO)₂.

References

- 1. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]

- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), an important organometallic complex with significant applications in organic synthesis and catalysis. This document details the characteristic chemical shifts of the cyclopentadienyl (B1206354) (Cp) and carbonyl (CO) ligands, provides established experimental protocols for the synthesis of the compound and the acquisition of its ¹³C NMR spectrum, and includes a workflow diagram for clarity.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of CpCo(CO)₂ is characterized by two main resonances corresponding to the carbon atoms of the cyclopentadienyl ligand and the carbonyl ligands. The precise chemical shifts can vary slightly depending on the solvent used for the measurement.

A key study reports the ¹³C NMR spectrum of CpCo(CO)₂ recorded in deuterated benzene (B151609) (C₆D₆). In this solvent, the carbonyl (CO) ligands exhibit a broadened signal at approximately 205.54 ppm.[1] This broadening is attributed to the quadrupolar relaxation of the adjacent ⁵⁹Co nucleus. The cyclopentadienyl (Cp) carbons resonate in a distinct region of the spectrum, and while a comparative discussion in the literature suggests its value, specific figures for CpCo(CO)₂ are often reported in broader contexts of cyclopentadienyl complexes.

For comparative purposes, it is valuable to consider data from various deuterated solvents, as solvent effects can influence chemical shifts. The table below summarizes the available data.

| Ligand | Chemical Shift (δ) in ppm | Solvent |

| Carbonyl (CO) | ~205.54 (broad) | C₆D₆ |

| Cyclopentadienyl (Cp) | Data not explicitly found in searched literature | - |

Further investigation into specialized organometallic chemistry literature is recommended to obtain precise values for the cyclopentadienyl ligand in various common NMR solvents.

Experimental Protocols

Synthesis of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)

CpCo(CO)₂ is typically synthesized by the reaction of dicobalt octacarbonyl (Co₂(CO)₈) with freshly cracked cyclopentadiene (B3395910).[2] As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials:

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

High-boiling point inert solvent (e.g., toluene (B28343) or xylenes)

-

Standard Schlenk line glassware

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is thermally cracked to obtain monomeric cyclopentadiene. This is typically achieved by heating dicyclopentadiene to its boiling point (170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) in a flask cooled in a dry ice/acetone bath. The freshly cracked cyclopentadiene should be used immediately.

-

Reaction Setup: A Schlenk flask is charged with dicobalt octacarbonyl and the inert solvent under a positive pressure of inert gas.

-

Reaction: The freshly cracked cyclopentadiene is added dropwise to the stirred solution of dicobalt octacarbonyl at room temperature. The reaction is typically accompanied by the evolution of carbon monoxide and hydrogen gas.[2] The reaction mixture is then heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by the color change of the solution.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product, a dark red, air-sensitive liquid, can be purified by vacuum distillation or chromatography on a deactivated support material under an inert atmosphere.

¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum of the air-sensitive CpCo(CO)₂ requires careful sample preparation and appropriate spectrometer parameters.

Sample Preparation (under inert atmosphere):

-

Solvent Degassing: The deuterated solvent (e.g., C₆D₆ or CDCl₃) should be thoroughly degassed to remove dissolved oxygen, which can lead to line broadening. This can be achieved by several freeze-pump-thaw cycles.

-

Sample Transfer: In a glovebox or using Schlenk techniques, a small amount of the purified CpCo(CO)₂ is dissolved in the degassed deuterated solvent.

-

NMR Tube Filling: The solution is then transferred to an NMR tube, which is subsequently sealed with a cap and parafilm or, for more rigorous exclusion of air, flame-sealed under vacuum.

NMR Spectrometer Parameters:

-

Spectrometer: A high-field NMR spectrometer is recommended for better signal dispersion and sensitivity.

-

Nucleus: ¹³C

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay: A suitable relaxation delay should be used to ensure quantitative measurements, if required. This is particularly important for the quaternary carbonyl carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is generally required to obtain a spectrum with a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis, characterization, and data analysis of CpCo(CO)₂.

Caption: Synthesis and ¹³C NMR analysis workflow for CpCo(CO)₂.

References

A Technical Guide to the Reactivity of Cyclopentadienylcobalt Dicarbonyl with Alkynes and Nitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the versatile reactivity of cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, a pivotal organometallic complex in modern organic synthesis. Its remarkable ability to catalyze the formation of complex carbo- and heterocyclic scaffolds from simple unsaturated precursors, such as alkynes and nitriles, has positioned it as a valuable tool in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to facilitate the application of this chemistry in a research and development setting.

Core Reactivity: [2+2+2] Cycloaddition and Cyclopentenone Synthesis

The synthetic utility of CpCo(CO)₂ primarily revolves around its capacity to mediate cycloaddition reactions. The most prominent of these is the [2+2+2] cycloaddition, which allows for the elegant construction of substituted pyridines and benzenes. Additionally, while not its primary application, CpCo(CO)₂ can be involved in Pauson-Khand type reactions for the synthesis of cyclopentenones, although other cobalt sources are often preferred for this transformation.

Pyridine (B92270) Synthesis via [2+2+2] Cycloaddition of Alkynes and Nitriles

A highly efficient and atom-economical method for constructing substituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of two alkyne units and a nitrile.[1] This reaction is particularly powerful when using α,ω-diynes, which intramolecularly provide two of the components for the cycloaddition, leading to the formation of bicyclic pyridine derivatives with high regioselectivity. The reaction proceeds through a cobaltacyclopentadiene intermediate, which then incorporates the nitrile to form the final pyridine product.

General Reaction Scheme:

Quantitative Data Summary

The following tables summarize representative quantitative data for the CpCo(CO)₂-catalyzed reactions of alkynes and nitriles.

Table 1: Synthesis of Pyridines from α,ω-Diynes and Nitriles

| Entry | Diyne | Nitrile | Product | Yield (%) | Reference |

| 1 | 1,6-Heptadiyne | Acetonitrile | 5,6,7,8-Tetrahydroquinoline | 37 | [2] |

| 2 | 1,6-Heptadiyne | Benzonitrile | 2-Phenyl-5,6,7,8-tetrahydroquinoline | 87 (7:1 p:m) | [3] |

| 3 | 1,7-Octadiyne | Acetonitrile | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | - | [4] |

| 4 | MeO₂C-C≡C-CH₂-C(CO₂Me)₂-CH₂-C≡C-CO₂Me | N-Cyanopyrrolidine | Annulated aminopyridine | 88 | [1] |

Note: Yields can be highly dependent on reaction conditions and substrate.

Table 2: Cyclotrimerization of Alkynes to Benzenes

| Entry | Alkyne | Product | Yield (%) | Conditions | Reference |

| 1 | Phenylacetylene | 1,3,5- and 1,2,4-Triphenylbenzene (1:5) | 22 | scCO₂, 180 °C, 90 bar | [5] |

| 2 | Propargyl alcohol | Tris(hydroxymethyl)benzenes | High | scCO₂, conditions not specified | [5] |

| 3 | Phenylacetylene | 1,3,5- and 1,2,4-Triphenylbenzene | 15 | CoCl₂/Pyridine catalyst, xylene, reflux | [3] |

| 4 | 4-Fluorophenylacetylene | 1,3,5-Tris(4-fluorophenyl)benzene | 71 (gram scale) | Polymer-supported Co catalyst, xylene, 140°C | [3] |

Note: CpCo(CO)₂ is a known catalyst for this reaction, though other cobalt sources are also frequently used.

Reaction Mechanisms and Signaling Pathways

The following diagrams, rendered in DOT language, illustrate the catalytic cycles of the key reactions discussed.

[2+2+2] Cycloaddition for Pyridine Synthesis

Caption: Catalytic cycle for pyridine synthesis.

Alkyne Cyclotrimerization to Benzene (B151609)

Caption: Catalytic cycle for benzene synthesis.

Pauson-Khand Reaction for Cyclopentenone Synthesis

Caption: General mechanism for the Pauson-Khand reaction.

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyridines and cyclopentenones. These should be regarded as starting points and may require optimization for specific substrates.

Protocol 1: Synthesis of a Fused Pyridine from a Diyne and Nitrile

This protocol is adapted from the synthesis of tetrahydroquinolines.[2]

Materials:

-

α,ω-Diyne (e.g., 1,6-heptadiyne)

-

Nitrile (e.g., acetonitrile)

-

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

-

Anhydrous toluene (B28343)

-

Tungsten lamp (for irradiation)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,ω-diyne (1.0 eq) in anhydrous toluene to make a dilute solution (e.g., 0.1 M).

-

Add the nitrile (10-20 eq) to the solution.

-

Add CpCo(CO)₂ (2.5 mol%) to the reaction mixture.

-

Heat the mixture to reflux while irradiating with a tungsten lamp.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for the Pauson-Khand Reaction

This protocol is a general procedure and typically uses dicobalt octacarbonyl, as it is often more effective than CpCo(CO)₂ for this transformation.[5]

Materials:

-

Alkyne

-

Alkene (if not an intramolecular reaction)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene, mesitylene)

-

Carbon monoxide (CO) gas (or a CO source)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the alkyne (1.0 eq) and the degassed solvent.

-

Add Co₂(CO)₈ (1.1 eq) to the flask.

-

If it is an intermolecular reaction, add the alkene (1.0-5.0 eq).

-

Stir the mixture at room temperature for a designated period (e.g., 2 hours) to allow for the formation of the alkyne-cobalt complex.

-

Degas the system and introduce a carbon monoxide atmosphere (balloon or at a specified pressure).

-

Heat the reaction mixture to the desired temperature (e.g., 160 °C) and stir for an extended period (e.g., 24 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and purify directly by column chromatography on silica gel.

Conclusion

Cyclopentadienylcobalt dicarbonyl is a powerful and versatile catalyst for the synthesis of complex organic molecules from simple, readily available starting materials. Its ability to mediate [2+2+2] cycloadditions provides an efficient route to highly substituted pyridines and benzenes, scaffolds of significant interest in drug discovery and materials science. This guide provides the foundational knowledge, quantitative data, and experimental starting points for researchers to explore and exploit the rich reactivity of CpCo(CO)₂ in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and selectivities for specific substrates.

References

Navigating the Thermal Landscape of Cyclopentadienylcobalt Dicarbonyl (CpCo(CO)₂)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic complex with significant applications in catalysis and organic synthesis. Despite its widespread use, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is notably absent from the scientific literature. This technical guide addresses this critical knowledge gap by consolidating the available safety and handling information, proposing a detailed experimental framework for its thermal analysis, and postulating potential decomposition pathways. This document serves as a vital resource for researchers, scientists, and professionals in drug development, enabling safer handling and more informed application of this important cobalt complex.

Introduction

Cyclopentadienylcobalt dicarbonyl, a half-sandwich complex, is a dark red, air-sensitive liquid soluble in common organic solvents.[1] Its utility as a catalyst, particularly in cycloaddition reactions, has made it a valuable tool in the synthesis of complex organic molecules.[2] However, the thermal limits of its stability and the nature of its decomposition products are not well-documented. Understanding these properties is paramount for ensuring safe laboratory practices, optimizing reaction conditions, and preventing unforeseen side reactions that could impact product purity and yield, a critical consideration in drug development. This guide aims to provide a thorough overview of the known characteristics of CpCo(CO)₂ and to outline a systematic approach for its comprehensive thermal analysis.

Physicochemical Properties of CpCo(CO)₂

While specific data on thermal decomposition is scarce, the fundamental physicochemical properties of CpCo(CO)₂ are well-established. These are summarized in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₅CoO₂ | [1] |

| Molar Mass | 180.05 g/mol | [1] |

| Appearance | Dark red to black liquid | [1] |

| Density | 1.35 g/cm³ | [1] |

| Melting Point | -22 °C | [1] |

| Boiling Point | 139-140 °C (at 710 mmHg) | [1] |

| Flash Point | 26 °C | [3][4] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [1] |

| Air Sensitivity | Air sensitive | [3][4] |

Thermal Stability and Decomposition: Current Knowledge

A thorough review of scientific databases, academic theses, and safety data sheets reveals a significant lack of quantitative data regarding the thermal stability and decomposition of CpCo(CO)₂. No dedicated studies employing techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to determine decomposition temperatures, mass loss profiles, or kinetic parameters like activation energy have been published.

Safety Data Sheets (SDS) for CpCo(CO)₂ consistently highlight its flammability and air sensitivity.[3][4] They also indicate that hazardous decomposition products include carbon monoxide, carbon dioxide, and cobalt oxides.[3][4] However, the specific temperature ranges and conditions under which these products form are not specified. Anecdotal evidence from synthetic procedures in doctoral theses suggests that decomposition can occur at elevated temperatures, leading to the formation of side products.[2][5]

Given the absence of empirical data, a structured experimental approach is necessary to fully characterize the thermal behavior of CpCo(CO)₂.

Proposed Experimental Protocols for Thermal Analysis

To address the existing knowledge gap, a comprehensive thermal analysis of CpCo(CO)₂ should be undertaken. Due to its air-sensitive nature, all sample preparation and handling must be conducted under an inert atmosphere (e.g., in a glovebox).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and associated thermal events (endothermic or exothermic).

Methodology:

-

Instrumentation: A simultaneous TGA-DSC instrument is recommended to correlate mass loss with thermal events.

-

Sample Preparation: Inside an inert atmosphere glovebox, a small sample (5-10 mg) of CpCo(CO)₂ should be loaded into an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis should be performed under a controlled atmosphere, with separate runs in an inert gas (e.g., nitrogen or argon) and a reactive gas (e.g., air or oxygen) to assess the impact of oxidation. A constant flow rate (e.g., 50 mL/min) should be maintained.

-

Temperature Program: A linear heating rate of 10 °C/min from room temperature to at least 500 °C is a standard starting point. Different heating rates (e.g., 5, 15, and 20 °C/min) should be used to enable kinetic analysis.

-

Data Analysis: The TGA curve will indicate the temperature at which mass loss begins and the percentage of mass lost in each decomposition step. The DSC curve will show whether these processes are endothermic or exothermic.

Evolved Gas Analysis (EGA) using Mass Spectrometry or FTIR

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Experimental Conditions: The TGA conditions should mirror those described in section 4.1.

-

Data Analysis: The MS or FTIR will provide real-time data on the composition of the gases evolved at different temperatures. This will allow for the identification of products such as CO, CO₂, and potentially volatile organic fragments from the cyclopentadienyl (B1206354) ring.

Analysis of Solid Residue

Objective: To characterize the solid products remaining after decomposition.

Methodology:

-

Sample Collection: The solid residue from the TGA-DSC experiments should be collected.

-

Instrumentation: Techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) should be used.

-

Data Analysis: XRD will identify the crystalline phases present in the residue (e.g., cobalt oxides, metallic cobalt). XPS will provide information on the elemental composition and oxidation states of the elements on the surface of the residue.

Postulated Decomposition Pathways

Based on the known chemistry of organometallic carbonyls and cyclopentadienyl complexes, several decomposition pathways for CpCo(CO)₂ can be hypothesized. The initial and most likely step is the dissociation of the carbonyl ligands, followed by further decomposition of the resulting unsaturated cobalt species.

References

Navigating the Solubility Landscape of Cyclopentadienylcobalt Dicarbonyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic compound widely utilized as a catalyst in various organic syntheses, including alkyne cyclotrimerization. Its efficacy in these applications is intrinsically linked to its behavior in solution. Understanding the solubility of CpCo(CO)₂ in different organic solvents is paramount for reaction optimization, process development, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the solubility characteristics of CpCo(CO)₂, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process.

Core Concepts in Solubility

The solubility of an organometallic compound like CpCo(CO)₂ is governed by the principle of "like dissolves like."[1] This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. CpCo(CO)₂ possesses a nonpolar cyclopentadienyl (B1206354) ring and two carbonyl ligands, which contributes to its general solubility in a range of common organic solvents.[2][3][4][5]

Quantitative Solubility Data

Despite its widespread use, specific quantitative data on the solubility of CpCo(CO)₂ in various organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility in common non-polar and polar aprotic solvents. The following table summarizes the observed solubility of CpCo(CO)₂ at ambient temperature (approximately 25°C).

| Solvent | Chemical Formula | Polarity | Solubility at 25°C |

| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble |

Note: "Soluble" indicates that the compound dissolves to a practical extent for typical synthetic applications. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

Given the air-sensitive nature of CpCo(CO)₂, its solubility determination requires specialized techniques to prevent decomposition. The following protocol outlines a gravimetric method for determining the solubility of CpCo(CO)₂ in an organic solvent, employing Schlenk techniques for the manipulation of this air-sensitive compound.

Materials and Equipment:

-

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)

-

Anhydrous organic solvent of choice (e.g., THF, toluene, hexane, DCM)

-

Schlenk flask

-

Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Septa

-

Analytical balance

-

Thermostatically controlled shaker or stir plate

-

Filtration apparatus (e.g., cannula with a filter frit)

-

Pre-weighed collection flask

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven and allow to cool under an inert atmosphere.

-

Ensure the solvent is anhydrous and deoxygenated by standard laboratory procedures.

-

-

Sample Preparation (under inert atmosphere):

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of CpCo(CO)₂ to a Schlenk flask. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Record the initial mass of CpCo(CO)₂ added.

-

-

Solvent Addition (under inert atmosphere):

-

Using a gas-tight syringe, carefully add a precise volume of the anhydrous, deoxygenated solvent to the Schlenk flask containing the CpCo(CO)₂.

-

Record the volume of solvent added.

-

-

Equilibration:

-

Seal the Schlenk flask with a septum.

-

Place the flask in a thermostatically controlled shaker or on a stir plate at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated. Gentle agitation is necessary to facilitate dissolution.

-

-

Separation of Saturated Solution (under inert atmosphere):

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Using a cannula equipped with a filter frit, carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed collection flask. This transfer must be performed under a positive pressure of inert gas to avoid solvent evaporation and contamination.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the collection flask under reduced pressure.

-

Once the solvent is completely removed, carefully weigh the collection flask containing the dissolved CpCo(CO)₂ residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved CpCo(CO)₂ by subtracting the initial mass of the empty collection flask from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L).

Solubility (g/100mL) = (Mass of dissolved CpCo(CO)₂ / Volume of supernatant transferred) x 100

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of CpCo(CO)₂.

Conclusion

While precise quantitative solubility data for CpCo(CO)₂ in organic solvents remains elusive in readily accessible literature, its qualitative solubility is well-established. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination, with careful consideration for the air-sensitive nature of the compound. A systematic approach, as outlined in the workflow diagram, is crucial for obtaining accurate and reproducible results. This knowledge is fundamental for researchers and professionals in optimizing synthetic procedures and advancing the application of this important organometallic catalyst.

References

- 1. iupac.org [iupac.org]

- 2. chembk.com [chembk.com]

- 3. Cyclopentadienylcobalt dicarbonyl - Wikipedia [en.wikipedia.org]

- 4. 12078-25-0 CAS MSDS (DICARBONYLCYCLOPENTADIENYLCOBALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 12078-25-0 | CAS DataBase [chemicalbook.com]

Unraveling the Ultrafast World of Photodissociation: A Technical Guide to the Dynamics of CpCo(CO)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)₂, is a versatile organometallic complex widely utilized in organic synthesis, catalysis, and materials science. Its rich photochemistry, initiated by the absorption of light, unlocks highly reactive intermediates that drive these transformations. Understanding the intricate details of its photodissociation dynamics—the sequence of events following photoexcitation—is paramount for controlling reaction pathways and designing novel photochemical applications. This technical guide provides an in-depth exploration of the core principles governing the photodissociation of CpCo(CO)₂, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex photochemical pathways.

Core Photodissociation Pathways

Upon absorption of a photon, CpCo(CO)₂ undergoes a series of ultrafast transformations, primarily involving the cleavage of one or more cobalt-carbonyl (Co-CO) bonds. The nature and branching of these pathways are highly dependent on the excitation wavelength and the surrounding environment (gas phase vs. solution).

In the gas phase, excitation at 355 nm and 532 nm predominantly leads to the loss of a single CO ligand through a one-photon process, yielding the monocarbonyl intermediate, CpCoCO. The subsequent loss of the second CO ligand to form CpCo is a two-photon process.

More complex fragmentation patterns emerge upon ultraviolet (UV) irradiation. Within the 210-240 nm metal-to-ligand charge transfer (MLCT) band, several photochemical pathways are activated. These include the primary photodissociation to CpCoCO, sequential dissociation of the parent molecule, and secondary photodissociation of the CpCoCO intermediate. This can lead to the formation of multiple coordinatively unsaturated species, including CpCoCO, CpCo, and even CoC₃H₃.

Theoretical calculations have been instrumental in elucidating the electronic states involved. Upon photoexcitation, CpCo(CO)₂ is promoted to an excited state, from which it can relax to form either a singlet or a triplet state of the CpCo(CO) intermediate. In solution, the spin state of this intermediate exhibits a solvent-dependent equilibrium, a crucial factor in its subsequent reactivity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the photodissociation of CpCo(CO)₂.

Table 1: Gas-Phase Photodissociation Channels

| Excitation Wavelength (nm) | Photon Process | Primary Products | Secondary Products | Reference |

| 532 | One-photon | CpCoCO + CO | - | |

| 355 | One-photon | CpCoCO + CO | - | |

| 355 | Two-photon | CpCo + 2CO | - | |

| 210-240 | Multi-photon/Sequential | CpCoCO, CpCo, CoC₃H₃ | - |

Table 2: Properties of Transient Species

| Transient Species | Spin State | Solvent Environment | Key Observations | Reference |

| CpCo(CO) | Singlet and Triplet | Various organic solvents | Solvent-dependent equilibrium between spin states. | |

| CpCo |

Methodological & Application

Application Notes and Protocols: CpCo(CO)2 as a Catalyst for [2+2+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadienylcobalt dicarbonyl, CpCo(CO)2, is a versatile and powerful catalyst in organic synthesis, particularly renowned for its ability to mediate [2+2+2] cycloaddition reactions.[1][2] This atom-economical process allows for the rapid construction of complex carbocyclic and heterocyclic frameworks from simple unsaturated precursors like alkynes and nitriles.[3] The reaction typically proceeds with high efficiency and selectivity, making it a valuable tool in the synthesis of substituted benzenes, pyridines, and complex polycyclic molecules, including natural products.[4]

CpCo(CO)2 is an air-sensitive, dark red liquid that is soluble in many common organic solvents.[5] Its catalytic activity is generally initiated by the dissociation of one or both carbonyl ligands, which can be achieved through thermal, photochemical, or microwave-assisted conditions.[6][7] This creates a coordinatively unsaturated cobalt center that can orchestrate the assembly of three unsaturated components into a six-membered ring.

Applications in Organic Synthesis

The CpCo(CO)2-catalyzed [2+2+2] cycloaddition has found broad applications in the synthesis of a diverse range of molecular architectures.

-

Synthesis of Substituted Benzenes: The cyclotrimerization of three alkyne units is a fundamental application, providing a direct route to polysubstituted benzene (B151609) derivatives.[8] This can be achieved through the intermolecular cyclization of three separate alkynes or the intramolecular cyclization of triynes to form complex polycyclic aromatic systems.[4]

-

Synthesis of Pyridines: The co-cyclization of two alkyne molecules with a nitrile offers an efficient pathway to substituted pyridines.[5] This methodology is particularly useful in medicinal chemistry and materials science, where pyridine (B92270) scaffolds are prevalent.

-

Natural Product Synthesis: A landmark application of this reaction is in the total synthesis of natural products. K. Peter C. Vollhardt's elegant synthesis of estrone, a steroid hormone, famously employed a CpCo(CO)2-catalyzed [2+2+2] cycloaddition as a key step to construct the steroid nucleus.[5][6]

Catalyst Activation and Precatalyst Development

While CpCo(CO)2 is a common starting material, the active catalytic species is a "CpCo" fragment. The generation of this active species often requires harsh conditions, such as high temperatures or irradiation, to induce decarbonylation.[7] To address this, more reactive and stable precatalysts have been developed by replacing the carbonyl ligands with more labile ones, such as phosphites and olefins.[6] These modified precatalysts can exhibit significantly higher reactivity, sometimes enabling reactions at temperatures as low as 75 °C.[6]

Experimental Protocols

The following protocols are representative examples of CpCo(CO)2-catalyzed [2+2+2] cycloaddition reactions. Caution: CpCo(CO)2 is toxic and air-sensitive. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: General Procedure for Alkyne Trimerization to Substituted Benzenes

This protocol provides a general method for the cyclotrimerization of alkynes to form substituted benzenes.

Materials:

-

CpCo(CO)2

-

Alkyne substrate(s)

-

Anhydrous, degassed solvent (e.g., toluene, decane, or xylenes)

-

Schlenk flask or sealed tube

-

Inert atmosphere (argon or nitrogen)

-

Heating source (oil bath or heating mantle)

-

Photochemical reactor or high-intensity lamp (optional)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne substrate(s) in the chosen anhydrous, degassed solvent.

-

Add CpCo(CO)2 (typically 1-10 mol%) to the reaction mixture.

-

The reaction can be initiated under one of the following conditions:

-

Thermal Conditions: Heat the reaction mixture to reflux (typically 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

-

Photochemical Conditions: Irradiate the reaction mixture with a high-intensity lamp at a suitable temperature (can be room temperature or elevated) while stirring.

-

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired substituted benzene.

Protocol 2: Synthesis of Pyridines via Alkyne-Nitrile Cycloaddition

This protocol outlines a general procedure for the synthesis of substituted pyridines from the co-cyclization of diynes and nitriles.

Materials:

-

CpCo(CO)2

-

Diyne substrate

-

Nitrile substrate

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask equipped with a reflux condenser

-

Syringe pump (for slow addition)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Set up a flame-dried Schlenk flask containing a portion of the anhydrous, degassed solvent and equipped with a reflux condenser under an inert atmosphere. Heat the solvent to reflux.

-

In a separate flask, prepare a solution of the diyne, nitrile, and CpCo(CO)2 in the same solvent.

-

Using a syringe pump, add the solution from step 2 to the refluxing solvent over a period of several hours to maintain high dilution conditions, which favors intramolecular cyclization.

-

After the addition is complete, continue to heat the reaction mixture at reflux until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired pyridine derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for CpCo(CO)2 and its derivatives in [2+2+2] cycloaddition reactions.

| Entry | Alkyne 1 | Alkyne 2 | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | 1,5-Hexadiyne | Bis(trimethylsilyl)acetylene | CpCo(CO)2 (25) | Bis(trimethylsilyl)acetylene (solvent) | Reflux | 2,3-Bis(trimethylsilyl)estratrien-17-one precursor | 71 (2 steps) | [5][6] |

| 2 | Phenylacetylene | Phenylacetylene | CpCo(CO)2 | Supercritical CO2 | 150 °C | 1,2,4- and 1,3,5-Triphenylbenzene | - | [9] |

| 3 | 1,7-Octadiyne | Benzyne (in situ) | CpCo(CO)2 | - | - | Naphthalene derivative | - | [3] |

| Entry | Diyne | Nitrile | Catalyst (mol%) | Solvent | Conditions | Product | Yield (%) | Reference |

| 1 | α,ω-Diyne | p-Tolunitrile | CpCo(CO)2 (15) | o-Xylene | 140 °C, syringe pump, 100 h, hv | Pyridinophane | - | [10] |

| 2 | Diyne 6 | p-Tolunitrile | CpCo(CO)2 | 1,4-Dioxane | ~100 °C, 24 h | Pyridinophanes 7p and 7m | 87 | [11] |

| 3 | Fluoroalkylated diyne 2 | Benzonitrile 1a | CoCl2(phen) (3), Zn (100), ZnBr2 (10) | DCE | 80 °C, 3 h | α-Fluoroalkylated pyridine | >99 (NMR) | [2] |

Visualizations

Catalytic Cycle of [2+2+2] Cycloaddition

Caption: Proposed catalytic cycle for the CpCo(CO)2-catalyzed [2+2+2] cycloaddition of alkynes.

Experimental Workflow for a Typical [2+2+2] Cycloaddition Reaction

Caption: A generalized experimental workflow for performing a CpCo(CO)2-catalyzed [2+2+2] cycloaddition reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkyne trimerisation - Wikipedia [en.wikipedia.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. d-nb.info [d-nb.info]

- 6. synarchive.com [synarchive.com]

- 7. researchgate.net [researchgate.net]

- 8. CpCo( i ) precatalysts for [2 + 2 + 2] cycloaddition reactions: synthesis and reactivity - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00876A [pubs.rsc.org]

- 9. epub.jku.at [epub.jku.at]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Synthesis of macrocycles via cobalt-mediated [2 + 2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Pauson-Khand Reaction Catalyzed by Cyclopentadienylcobalt Dicarbonyl

For Researchers, Scientists, and Drug Development Professionals

The Pauson-Khand reaction (PKR) is a powerful and convergent organometallic transformation that constructs α,β-cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide.[1][2] First discovered in the 1970s, this reaction has become a cornerstone in organic synthesis for creating the five-membered ring structures found in numerous natural products and pharmaceutically active compounds.[3] While traditionally employing stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈), catalytic versions have been developed to improve atom economy and sustainability.[1][4] This document focuses on the mechanistic pathway involving the mononuclear catalyst precursor, cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂).

Catalytic Mechanism with CpCo(CO)₂

The mechanism for the Pauson-Khand reaction, while not fully elucidated in all aspects, is widely accepted to proceed through a series of well-defined organometallic steps.[1][5] When using the mononuclear precatalyst CpCo(CO)₂, the catalytic cycle is initiated by the generation of a coordinatively unsaturated cobalt(I) species.

The key steps are as follows:

-

Catalyst Activation: The 18-electron precatalyst, CpCo(CO)₂, first undergoes dissociation of its two carbon monoxide (CO) ligands, often promoted by heat or light, to generate the highly reactive 14-electron active catalyst, [CpCo].[6]

-

Substrate Coordination: The active [CpCo] species coordinates with the alkyne and alkene substrates. The precise order of coordination can vary, but typically leads to the formation of a cobaltacyclopentene intermediate.

-

Migratory Insertion of CO: A molecule of carbon monoxide then undergoes migratory insertion into one of the cobalt-carbon bonds of the metallacycle. This step forms a six-membered cobaltacyclohexenone intermediate.

-

Reductive Elimination: The final step is a reductive elimination event, which forms the C-C bond that closes the five-membered ring. This releases the α,β-cyclopentenone product and regenerates the active [CpCo] catalyst, allowing it to re-enter the catalytic cycle.

The dissociation of a CO ligand from the cobalt center is often considered the rate-limiting step of the reaction.[1]

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Pauson-Khand reaction using CpCo(CO)₂.

Application Notes

-

Substrate Scope: The reaction is quite general. Terminal alkynes tend to give higher yields than internal alkynes.[7] Strained cyclic alkenes, such as norbornene, are highly reactive, followed by terminal alkenes.[7] Electron-withdrawing groups on the alkene can decrease reactivity.[7]

-

Regio- and Stereoselectivity: The reaction exhibits high regioselectivity, with the larger substituent on the alkyne typically ending up adjacent to the carbonyl group in the final product.[5][7] Intramolecular versions of the reaction, starting from an enyne substrate, proceed with excellent regio- and stereoselectivity.[5] For intermolecular reactions, selectivity can be less predictable.[5]

-

Reaction Conditions: Classical Pauson-Khand reactions often require elevated temperatures (60-160 °C) and sometimes high pressures of carbon monoxide.[7] Common solvents include toluene, benzene, and THF.[7]

-

Promoters and Additives: The reaction rate can be significantly accelerated by the use of additives, most notably tertiary amine N-oxides like N-methylmorpholine N-oxide (NMO).[1][8] These additives are believed to facilitate the removal of CO ligands from the cobalt center by oxidizing them to CO₂, thus generating an unsaturated coordination site for the alkene to bind.[1] This can allow the reaction to proceed under much milder conditions.

Quantitative Data Summary

While the mechanism is described for CpCo(CO)₂, most documented quantitative examples utilize the more common Co₂(CO)₈ catalyst. The following table summarizes representative results for cobalt-catalyzed Pauson-Khand reactions to illustrate general yields and conditions.

| Entry | Alkyne Substrate | Alkene Substrate | Catalyst (mol%) | Conditions | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ (stoichiometric) | Toluene, 110 °C | 24 | ~45[2] |

| 2 | 1-Heptyne | Norbornene | Co₂(CO)₈ (20 mol%) | Toluene, 100 °C, Microwave | 0.08 | 72[9] |

| 3 | 1,7-Enyne (Intramolecular) | (Internal) | Co₂(CO)₈ (stoichiometric), NMO | Dichloromethane (B109758), rt | 1 | ~75[8] |

| 4 | 1,7-Enyne (Intramolecular) | (Internal) | Co₂(CO)₈ (10 mol%), (PhO)₃P | Toluene, 120 °C, 4-5 atm CO | 24 | ~85[6] |

| 5 | Phenylacetylene | Ethylene | Co₂(CO)₈ (stoichiometric) | Toluene, 120 °C, 50 atm | 2 | 80 |

Experimental Protocols

Representative Protocol for an Intramolecular Pauson-Khand Reaction

This protocol describes a typical procedure for the intramolecular cyclization of a 1,7-enyne using a stoichiometric amount of Co₂(CO)₈ as the cobalt source and NMO as a promoter to allow for mild reaction conditions. This method is representative of cobalt-mediated [2+2+1] cycloadditions.

Materials:

-

1,7-Enyne substrate (e.g., N-Tosyl-N-(hept-1-en-7-yn-4-yl)-4-methylbenzenesulfonamide)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

N-methylmorpholine N-oxide (NMO)

-

Anhydrous dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Complexation: To a flame-dried Schlenk flask under an argon atmosphere, add the 1,7-enyne substrate (1.0 equiv). Dissolve the substrate in anhydrous DCM. Add solid dicobalt octacarbonyl (1.1 equiv) to the solution in one portion. The solution will typically turn deep red. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.[8][10]

-

Cycloaddition: To the stirred solution, add N-methylmorpholine N-oxide (NMO, 6-12 equiv) portion-wise.[8] The addition is often exothermic and may be accompanied by gas evolution (CO₂).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting alkyne-cobalt complex is consumed (typically 1-2 hours).

-

Work-up: Upon completion, open the flask to the air and stir for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a short plug of silica gel, eluting with ethyl acetate (B1210297) or diethyl ether to remove insoluble cobalt salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure bicyclic cyclopentenone product.

Experimental Workflow Diagram

Caption: A typical workflow for a cobalt-mediated Pauson-Khand reaction.

References

- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.ca [uwindsor.ca]

- 5. jk-sci.com [jk-sci.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 8. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CpCo(CO)₂-Catalyzed Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science, as the pyridine (B92270) motif is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic strategies, the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles, often referred to as the Bönnemann-Wakatsuki pyridine synthesis, stands out for its atom economy and efficiency in constructing the pyridine ring. This application note focuses on the use of dicarbonyl(cyclopentadienyl)cobalt(I), CpCo(CO)₂, as a catalyst for this transformation, providing detailed protocols and performance data. This method allows for the facile construction of polysubstituted pyridines from readily available starting materials.[1][2]

Reaction Principle and Mechanism

The CpCo(CO)₂-catalyzed synthesis of pyridines proceeds via a [2+2+2] cycloaddition mechanism. The catalytically active species, CpCo, is typically generated in situ from CpCo(CO)₂ through thermal or photochemical decarbonylation. The proposed catalytic cycle is initiated by the coordination of two alkyne molecules to the cobalt center, followed by oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile molecule into a cobalt-carbon bond of the metallacycle forms a seven-membered cobaltazacycloheptatriene ring. Reductive elimination from this intermediate releases the pyridine product and regenerates the active CpCo catalyst for the next cycle. A major challenge in this reaction is controlling the regioselectivity when using unsymmetrical alkynes, which can lead to mixtures of isomeric products.[1][2]

Experimental Workflow

The general workflow for the CpCo(CO)₂-catalyzed pyridine synthesis involves the preparation of the reaction mixture under an inert atmosphere, followed by heating or irradiation to promote the reaction, and subsequent purification of the product.

Caption: General experimental workflow for pyridine synthesis.

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Substituted Pyridines

This protocol is a representative example for the synthesis of a 2-substituted pyridine from an alkyne and a nitrile using CpCo(CO)₂.

Materials:

-

Dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂)

-

Alkyne (e.g., phenylacetylene)

-

Nitrile (e.g., acetonitrile)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Heating source (oil bath) or light source (for photolysis)

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is charged with the alkyne (2.0 equiv.) and the nitrile (1.0 equiv.).

-

Solvent and Catalyst Addition: Anhydrous solvent is added to dissolve the substrates, followed by the addition of CpCo(CO)₂ (1-5 mol%). The flask is then purged with an inert gas.

-

Reaction: The reaction mixture is heated to 120-130 °C under an inert atmosphere.[2] Alternatively, the reaction can be carried out under photolytic conditions at reflux.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridine derivative.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The CpCo(CO)₂-catalyzed cycloaddition is applicable to a range of alkynes and nitriles, with yields varying depending on the substrates. The following tables summarize representative data from the literature.

Table 1: Synthesis of 2-Substituted Pyridines from Acetylene and Various Nitriles

| Entry | Nitrile (R-CN) | R Group | Product | Yield (%) |

| 1 | Acetonitrile | -CH₃ | 2-Methylpyridine | >90 |

| 2 | Propionitrile | -CH₂CH₃ | 2-Ethylpyridine | >90 |

| 3 | Benzonitrile | -Ph | 2-Phenylpyridine | >90 |

| 4 | Benzyl cyanide | -CH₂Ph | 2-Benzylpyridine | >90 |

| 5 | Acrylonitrile | -CH=CH₂ | 2-Vinylpyridine | 78 |

Reaction conditions: Excess acetylene, 1 mol% CpCo(COD), 120-130 °C. Data adapted from Bönneman, ACIEE, 1978, 17, 505-515.[2]

Table 2: Cycloaddition of Unsymmetrical Alkynes with Nitriles

| Entry | Nitrile (R¹-CN) | Alkyne (R²-C≡CH) | Products (A + B) | Yield (%) | Ratio (A:B) |

| 1 | Acetonitrile | Propyne | 2,4- and 2,6-Dimethylpyridine | 84 | 61:39 |

| 2 | Acetonitrile | 1-Pentyne | 2-Methyl-4-propyl- and 2-Methyl-6-propylpyridine | 71 | 69:31 |

| 3 | Acetonitrile | Phenylacetylene | 2-Methyl-4-phenyl- and 2-Methyl-6-phenylpyridine | 62 | 80:20 |

| 4 | Benzonitrile | Propyne | 2-Phenyl-4-methyl- and 2-Phenyl-6-methylpyridine | 54 | 68:32 |

| 5 | Benzonitrile | Phenylacetylene | 2,4- and 2,6-Diphenylpyridine | 51 | 77:23 |

Product A is the 2,4-disubstituted pyridine and Product B is the 2,6-disubstituted pyridine. Reaction conditions: 120-130 °C. Data adapted from SYNFACTS 2022, 18, 0062.[1]

Table 3: Intramolecular Cycloaddition of Diynes with Nitriles

| Entry | Diyne | Nitrile | Product | Yield (%) |

| 1 | 1,6-Heptadiyne | Butyronitrile | 5,6,7,8-Tetrahydroisoquinoline derivative | 73 |

| 2 | 1,6-Bis(trimethylsilyl)-1,5-hexadiyne | Acetonitrile | Fused pyridine with TMS groups | 77 |

Data for entry 1 from Vollhardt et. al. J. Chem. Soc. Chem. Comm. 1982, 133-134. Data for entry 2 from Parnell and Vollhardt, Tetrahedron, 1985, 41, 5791-5796.[2]

Catalytic Cycle Diagram